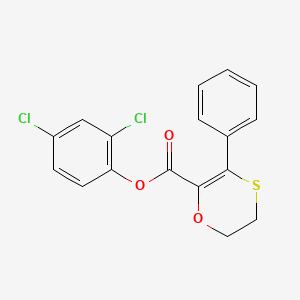![molecular formula C22H21NO5S2 B12192064 4-[(E)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl furan-2-carboxylate](/img/structure/B12192064.png)
4-[(E)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl furan-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl furan-2-carboxylate is a complex organic compound that features a unique combination of functional groups, including a thiazolidinone ring, a furan ring, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl furan-2-carboxylate typically involves multiple steps:
Formation of the Thiazolidinone Ring: The thiazolidinone ring can be synthesized through the reaction of a cyclohexylamine derivative with carbon disulfide and an appropriate aldehyde under basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a cyclization reaction involving a suitable precursor such as furfural or furan-2-carboxylic acid.
Esterification: The final step involves the esterification of the furan ring with methanol in the presence of an acid catalyst to form the carboxylate ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
4-[(E)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl furan-2-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Materials Science: The compound’s functional groups allow for its incorporation into polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(E)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl furan-2-carboxylate is not fully understood, but it is believed to involve interactions with various molecular targets:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
DNA Intercalation: It may intercalate into DNA, disrupting replication and transcription processes.
Reactive Oxygen Species (ROS) Generation: The compound may induce the production of ROS, leading to oxidative stress and cell death.
Comparison with Similar Compounds
Similar Compounds
Methyl furan-2-carboxylate: A simpler ester derivative of furan-2-carboxylic acid.
Thiazolidinone Derivatives: Compounds with similar thiazolidinone rings but different substituents.
Cyclohexyl Derivatives: Compounds featuring cyclohexyl groups attached to various functional groups.
Uniqueness
4-[(E)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl furan-2-carboxylate is unique due to its combination of a thiazolidinone ring, a furan ring, and a carboxylate ester. This combination of functional groups provides the compound with distinct chemical and biological properties, making it a valuable target for further research and development.
Properties
Molecular Formula |
C22H21NO5S2 |
|---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
[4-[(E)-(3-cyclohexyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl] furan-2-carboxylate |
InChI |
InChI=1S/C22H21NO5S2/c1-26-18-12-14(9-10-16(18)28-21(25)17-8-5-11-27-17)13-19-20(24)23(22(29)30-19)15-6-3-2-4-7-15/h5,8-13,15H,2-4,6-7H2,1H3/b19-13+ |
InChI Key |
KNNZOAPJSUDIIU-CPNJWEJPSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)C3CCCCC3)OC(=O)C4=CC=CO4 |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3CCCCC3)OC(=O)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,5-dimethyl-1-[(6-propoxynaphthalen-2-yl)sulfonyl]-1H-pyrazole](/img/structure/B12191986.png)
![(5Z)-5-{4-[(4-benzylpiperazin-1-yl)carbonyl]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B12191988.png)
![4-({[(5-bromo-1H-indol-1-yl)acetyl]amino}methyl)benzoic acid](/img/structure/B12191993.png)
![(5Z)-3-(3-hydroxyphenyl)-5-[(5-methoxy-1,2-dimethyl-1H-indol-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12191995.png)
![Ethyl 4-[(4-chloro-3-propoxyphenyl)sulfonyl]piperazinecarboxylate](/img/structure/B12191996.png)
![(4E)-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-5-phenyl-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B12192003.png)

![N-(4-bromo-2-methylphenyl)-2-[4-(2-hydroxyphenyl)piperazin-1-yl]acetamide](/img/structure/B12192014.png)
![5-(Benzenesulfonyl)-7-[(4-fluorophenyl)methyl]-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B12192019.png)
![4-({2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}methyl)benzoic acid](/img/structure/B12192022.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide](/img/structure/B12192025.png)
![N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12192042.png)
![[(4,5-Dimethyl-2-pentyloxyphenyl)sulfonyl]cyclohexylamine](/img/structure/B12192043.png)
